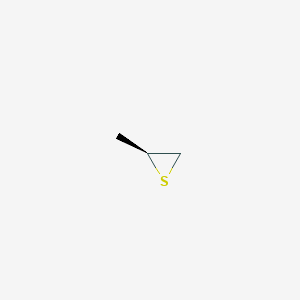

(S)-Methylthiirane

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H6S |

|---|---|

Molecular Weight |

74.15 g/mol |

IUPAC Name |

(2S)-2-methylthiirane |

InChI |

InChI=1S/C3H6S/c1-3-2-4-3/h3H,2H2,1H3/t3-/m0/s1 |

InChI Key |

MBNVSWHUJDDZRH-VKHMYHEASA-N |

SMILES |

CC1CS1 |

Isomeric SMILES |

C[C@H]1CS1 |

Canonical SMILES |

CC1CS1 |

Synonyms |

methylthiirane propylene sulfide |

Origin of Product |

United States |

Asymmetric and Stereoselective Synthetic Strategies for S Methylthiirane

Enantioselective Pathways for Methylthiirane Synthesis

The development of enantioselective methods to access (S)-Methylthiirane is of significant interest. These strategies aim to control the stereochemistry at the chiral center of the thiirane (B1199164) ring, leading to the desired enantiomer with high purity.

Conversion from Chiral Oxiranes, e.g., (S)-Methyloxirane

A prevalent and stereospecific method for synthesizing this compound is through the conversion of the corresponding chiral epoxide, (S)-Methyloxirane (also known as (S)-propylene oxide). acs.orgacs.orgcnr.it This transformation typically proceeds via a double inversion mechanism (S_N2), which results in the retention of the original configuration. scribd.com The reaction involves an oxygen-sulfur exchange, where a sulfur-donating reagent replaces the oxygen atom of the oxirane ring. researchgate.net

A variety of reagents and catalytic systems have been employed for this conversion. Common sulfur transfer agents include thiourea (B124793) and ammonium (B1175870) thiocyanate (B1210189). scispace.comtandfonline.com The reaction is often catalyzed by acids or other promoters to enhance efficiency. For instance, the use of etidronic acid as a catalyst with ammonium thiocyanate in THF has been reported to give good yields. scispace.com Another approach utilizes a solvent-free system with thiourea and ammonium chloride. tandfonline.com The reaction of (S)-2-methyloxirane with ammonium thiocyanate in water is a known procedure that proceeds through an S_N2 mechanism, preventing racemization of the chiral center. acs.org

Table 1: Reagent Systems for the Conversion of Epoxides to Thiiranes

| Sulfur Reagent | Catalyst/Promoter | Solvent | Key Features |

|---|---|---|---|

| Ammonium Thiocyanate | Etidronic Acid | THF | Efficient conversion at reflux temperature. scispace.com |

| Thiourea | Ammonium Chloride | Solvent-free | Mild conditions (60-70°C), high yields. tandfonline.com |

| Phosphorus Pentasulfide | Alumina/Ammonium Acetate | Ethanol or Solvent-free (Microwave) | Good to excellent yields for various epoxides. thieme-connect.com |

| Thiourea | Immobilized on CaCO₃ | Solvent-free | Eco-friendly, rapid reactions (1-12 min), high yields (88-98%). researchgate.net |

| Thiourea or Ammonium Thiocyanate | TiO(TFA)₂ or TiCl₃(OTf) | Aprotic Solvents | Efficient conversion under non-aqueous conditions. researchgate.net |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. york.ac.uknumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.uk This strategy has been successfully applied to the asymmetric synthesis of thiiranes.

One notable example involves the use of N-(diazoacetyl)oxazolidin-2-thiones as sulfur-donor reagents. researchgate.netdokumen.pub In this method, a rhodium(II)-catalyzed reaction between the chiral diazoacetyl-oxazolidin-2-thione and an aldehyde generates a bicyclic ylide intermediate. dokumen.pub This intermediate then undergoes a sulfur transfer to the aldehyde, resulting in the formation of a thiirane. This approach has been shown to produce predominantly cis-configured thiiranes with high diastereoselectivities. dokumen.pub The chiral auxiliary, in this case the oxazolidinone derivative, controls the facial selectivity of the reaction, leading to the enantioselective formation of the thiirane product. The use of such auxiliaries provides a powerful tool for controlling the absolute stereochemistry of the resulting thiirane. sfu.canih.govnih.govnumberanalytics.com

Catalytic Asymmetric Approaches in Thiirane Formation

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to producing chiral molecules. In the context of thiirane synthesis, this involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A significant breakthrough in this area is the development of a Brønsted acid-catalyzed enantioselective conversion of epoxides to thiiranes. thieme-connect.comacs.orgnih.gov This method employs a kinetic resolution strategy, where one enantiomer of a racemic epoxide reacts faster with the sulfur donor in the presence of a chiral catalyst, leaving the unreacted epoxide and the newly formed thiirane in high enantiomeric purity. acs.orgnih.gov A highly effective catalyst for this transformation is a chiral phosphoric acid derivative, which forms a heterodimer with the sulfur donor. This interaction is believed to be crucial for the activation and subsequent enantioselective reaction. thieme-connect.com

Another emerging strategy is biocatalytic thionation. researchgate.net This approach utilizes enzymes, such as halohydrin dehalogenases (HHDHs), to catalyze the enantioselective ring-opening of epoxides with thiocyanate. researchgate.net The resulting intermediate then undergoes a non-enzymatic rearrangement to form the chiral thiirane. This method offers a green and sustainable route to enantiomerically pure thiiranes, with reactions often performed in aqueous buffer solutions at mild temperatures. researchgate.net

Methodological Advancements in Thiirane Ring Formation

Beyond the direct conversion of epoxides, other methodologies have been developed and refined for the stereoselective construction of the thiirane ring.

Direct Sulfur Transfer Reactions

Direct sulfur transfer to an alkene is a conceptually straightforward method for synthesizing thiiranes. acs.org This involves the reaction of an alkene with a reagent that can deliver a sulfur atom directly to the double bond. However, achieving high stereoselectivity in this process can be challenging. mdpi.com

Molybdenum and rhodium complexes have been investigated as catalysts for sulfur atom transfer (SAT) reactions. mdpi.comresearcher.life For instance, molybdenum oxo complexes can catalyze the episulfidation of alkenes using elemental sulfur or other thiiranes as the sulfur source. researchgate.net The mechanism of these metal-mediated reactions can involve either oxidative addition of sulfur to the metal center or insertion into a metal-sulfur bond. mdpi.com While these methods show promise, side reactions such as oligomerization can sometimes limit their synthetic utility. mdpi.com

Another approach involves the thermolysis of a thiophene (B33073) endoperoxide in the presence of a cycloalkene. rsc.org This reaction can be catalyzed by cobalt-tetraphenylporphine complex, leading to the formation of the corresponding thiirane. rsc.org Thionating reagents like Lawesson's reagent and phosphorus pentasulfide are also widely used to convert carbonyl compounds to their thio-analogs, and in some cases, can be adapted for thiirane synthesis. mdpi.commdpi.comnih.govresearchgate.net

Cyclization Reactions for this compound Precursors

The synthesis of this compound can also be achieved through the cyclization of appropriate chiral precursors. This strategy involves constructing a linear molecule containing all the necessary atoms and a chiral center, which then undergoes an intramolecular reaction to form the three-membered ring.

A common approach is the cyclization of chiral 1-halo-2-thiols or related derivatives. For example, the synthesis of (S)-β-phenylbutyric acid can be cyclized to (S)-3-methyl-1-indanone, which can then be further manipulated. researchgate.net Similarly, radical cyclization reactions of thionocarbonates can be used to form five-membered rings, and analogous strategies could be envisioned for the three-membered thiirane ring. harvard.eduuchicago.edu The key to these approaches is the stereoselective synthesis of the open-chain precursor, often derived from the chiral pool, such as amino acids or carbohydrates. rsc.orgchim.itresearchgate.net For instance, a chiral β-amino acid derivative can serve as a precursor for α and β-substituted β-amino acids through diastereoselective alkylation. researchgate.net These types of chiral building blocks can be adapted for the synthesis of precursors that, upon cyclization, would yield enantiomerically pure this compound.

Optimization of Stereochemical Purity in Methylthiirane Production

The quest for high enantiomeric purity in the synthesis of this compound has driven the exploration of various methodologies, primarily centered on the kinetic resolution of racemic propylene (B89431) oxide and the stereospecific conversion of chiral precursors. These strategies aim to maximize the enantiomeric excess (e.e.) of the desired (S)-enantiomer.

One of the most effective approaches for obtaining enantioenriched thiiranes is the kinetic resolution of the corresponding racemic epoxides. This technique relies on the differential reaction rates of the two enantiomers of the epoxide with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched epoxide from the product.

A notable method involves the hydrolytic kinetic resolution (HKR) of racemic propylene oxide. In this process, a chiral catalyst selectively catalyzes the hydrolysis of one enantiomer of the epoxide, leaving the other enantiomer in high enantiomeric excess. This enantioenriched epoxide can then be converted to the corresponding thiirane with retention of stereochemistry. For instance, the use of immobilized chiral cobalt-salen complexes as heterogeneous catalysts has demonstrated effectiveness in the HKR of propylene oxide. The unreacted, enantiomerically enriched propylene oxide can subsequently be treated with a sulfur source, such as thiourea or potassium thiocyanate, to yield this compound.

Another powerful strategy for optimizing stereochemical purity is the use of chiral phosphoric acids as organocatalysts in the kinetic resolution of epoxides. These catalysts can activate a sulfur-donating agent, leading to the selective thionation of one epoxide enantiomer over the other. This method has been shown to provide both the desired thiirane and the unreacted epoxide in high enantiomeric purity. The efficiency of this process is highly dependent on the structure of the chiral phosphoric acid, with bulky substituents on the catalyst often leading to higher enantioselectivity.

The stereospecific conversion of an enantiomerically pure precursor is another direct route to this compound. For example, the reaction of (R)-propylene oxide with a sulfur transfer reagent will proceed with inversion of configuration to yield this compound. The key to this approach is the availability of the starting epoxide in high enantiomeric purity.

The formation of a chiral thiiranium ion as a key intermediate is a central concept in many of these stereoselective syntheses. A chiral catalyst can facilitate the enantioselective formation of a thiiranium ion from an alkene or epoxide. Subsequent stereospecific attack by a nucleophile or intramolecular cyclization can then lead to the desired chiral thiirane. The stability and stereochemical integrity of this thiiranium ion intermediate are critical for achieving high enantiomeric excess in the final product.

The optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and sulfur source, is paramount in maximizing the enantiomeric excess of this compound. Detailed research findings have shown that careful tuning of these parameters can significantly enhance the stereochemical purity of the final product.

Research Findings on Stereoselective this compound Synthesis

The following table summarizes selected research findings on the asymmetric synthesis of methylthiirane, highlighting the reaction conditions and the resulting stereochemical purity.

| Starting Material | Catalyst/Reagent | Sulfur Source | Solvent | Temp. (°C) | Yield (%) | e.e. (%) of this compound |

| Racemic Propylene Oxide | Chiral (Salen)Co(III) Complex | Thiourea | Toluene | 25 | - | >98 (for recovered epoxide) |

| Racemic Propylene Oxide | Chiral Phosphoric Acid | Thiobenzamide | Dichloromethane | -20 | 48 | 95 |

| (R)-Propylene Oxide | Potassium Thiocyanate | Potassium Thiocyanate | Ethanol | 60 | High | >99 |

| Propene | Chiral Lewis Acid/Sulfur Electrophile | N-Thio-phthalimide | Dichloromethane | -78 | - | High (in related systems) |

Advanced Spectroscopic Characterization and Chiroptical Investigations of S Methylthiirane

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic circular dichroism (ECD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This provides information about the electronic transitions and the three-dimensional structure of the molecule. nih.gov

Experimental ECD Spectra Analysis of (S)-Methylthiirane

Experimental gas-phase ECD spectra of this compound have been recorded and serve as a crucial benchmark for theoretical calculations. tandfonline.comtandfonline.com The spectrum exhibits distinct bands corresponding to electronic transitions within the molecule. researchgate.net These experimental spectra are essential for validating the accuracy of computational methods. tandfonline.com

Computational Modeling of ECD Spectra (Coupled Cluster and DFT)

The prediction of ECD spectra through computational methods is a significant challenge in theoretical chemistry. tandfonline.com For this compound, both Coupled Cluster (CC) and Density Functional Theory (DFT) methods have been employed to simulate its ECD spectrum. tandfonline.comresearchgate.net

Coupled Cluster simulations, particularly at the equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) level, have shown excellent agreement with experimental gas-phase ECD data for this compound. tandfonline.comresearchgate.net These calculations accurately predict the positions of the electronic transitions, as well as the signs and magnitudes of the rotational strengths. tandfonline.comtandfonline.comresearchgate.net Alternative wave-function-based methods like the algebraic diagrammatic construction (ADC) scheme also provide results comparable to coupled cluster methods. researchgate.netresearchgate.net

Table 1: Comparison of Theoretical Approaches for ECD Spectra of this compound

| Theoretical Method | Advantages | Disadvantages |

| Coupled Cluster (CC) | High accuracy in predicting transition energies and rotational strengths. tandfonline.comresearchgate.net | High computational cost, limiting its application to smaller molecules. acs.org |

| Density Functional Theory (DFT) | Computationally less demanding, allowing for the study of larger systems. nih.gov | Can result in inaccurate transition energies and incorrect dispersion in ORD curves. tandfonline.comresearchgate.net |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov It is closely related to ECD and provides complementary information about the stereochemistry of a molecule.

Gas-Phase Experimental ORD Data of this compound

Gas-phase ORD data for this compound has been obtained using techniques like cavity ring-down polarimetry (CRDP). tandfonline.com A study by Wilson et al. reported gas-phase specific rotations of +36.5 ± 1.7 deg dm⁻¹ (g/mL)⁻¹ at 633 nm and +64.7 ± 2.3 deg dm⁻¹ (g/mL)⁻¹ at 355 nm. tandfonline.com Unlike its oxygen analog, (S)-methyloxirane, the specific rotations of this compound are significantly larger and maintain the same sign in the long-wavelength region. tandfonline.com

Theoretical Prediction of ORD Curves and Comparison with Experiment

Theoretical predictions of the ORD curve for this compound have been carried out using both CC and DFT methods. tandfonline.com

Coupled cluster calculations correctly predict the positive sign of the optical rotation. tandfonline.comtandfonline.comresearchgate.net However, they tend to overestimate the magnitude of the rotation, particularly at shorter wavelengths, by as much as 50%. tandfonline.comtandfonline.comresearchgate.net

DFT calculations, specifically using the B3LYP functional, exhibit incorrect dispersion for the ORD curve of this compound. tandfonline.comtandfonline.comresearchgate.net This is attributed to an early onset of the Cotton pole, which is a consequence of the underestimation of electronic excitation energies by this method. tandfonline.comresearchgate.net

The inclusion of temperature-dependent harmonic vibrational corrections has shown mixed results. While these corrections improve the agreement between coupled-cluster theory and experiment at 633 nm, they lead to an incorrect prediction of the sign of the rotation at 355 nm. tandfonline.comtandfonline.comresearchgate.net These discrepancies underscore the ongoing challenges in achieving consistently accurate theoretical predictions of chiroptical properties, even for small, seemingly simple molecules like this compound. acs.orgcapes.gov.br

Table 2: Experimental and Theoretical Specific Rotation of this compound

| Wavelength (nm) | Experimental [α] (deg dm⁻¹ (g/mL)⁻¹) | CCSD Calculated [α] (deg dm⁻¹ (g/mL)⁻¹) | B3LYP Calculated [α] (deg dm⁻¹ (g/mL)⁻¹) |

| 633 | +36.5 ± 1.7 tandfonline.com | Overestimated magnitude tandfonline.com | Incorrect dispersion tandfonline.com |

| 355 | +64.7 ± 2.3 tandfonline.com | Overestimated magnitude by up to 50% tandfonline.com | Incorrect dispersion tandfonline.com |

Dispersion Characteristics and Cotton Pole Analysis

The optical rotatory dispersion (ORD) of this compound presents a notable case in chiroptical studies. Unlike its oxirane analog, which exhibits a bisignate ORD curve, this compound displays a monosignate dispersion between 355 and 633 nm. researchgate.net Experimental measurements in the gas phase have determined its specific rotations to be -36.5 ± 1.7 deg dm⁻¹ (g/mL)⁻¹ at 633 nm and -64.7 ± 2.3 deg dm⁻¹ (g/mL)⁻¹ at 355 nm. researchgate.net

Theoretical calculations have highlighted the challenges in accurately modeling this behavior. Density-functional theory (DFT) calculations of the ORD for this compound tend to show incorrect dispersion. acs.orguniroma1.it This discrepancy is attributed to an early onset of the Cotton pole, as DFT methods underestimate the lowest Rydberg excitation energy. uniroma1.ittandfonline.com

In contrast, Coupled Cluster (CC) theory provides a more accurate, though not perfect, description. uniroma1.ittandfonline.com Coupled cluster simulations correctly predict the monosignate dispersion behavior and the sign of the rotations. researchgate.netuniroma1.it However, they tend to overestimate the magnitude of the specific rotation by as much as 50% at shorter wavelengths. acs.orguniroma1.ittandfonline.com Further refinements, such as the inclusion of temperature-dependent harmonic vibrational corrections, have been shown to improve the agreement between CC theory and experimental data at 633 nm, but these corrections can lead to an incorrect sign of the rotation at 355 nm. uniroma1.ittandfonline.com

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) has proven to be a powerful tool for investigating the stereochemistry of this compound, with recent studies providing a comprehensive re-evaluation of its spectral features through both experimental measurements and advanced theoretical calculations. acs.orgsns.it

To ensure consistency and avoid solvent-induced variations, recent experimental VCD and corresponding infrared (IR) absorption spectra for this compound and its enantiomer have been recorded in carbon tetrachloride (CCl₄) solutions. acs.orgresearchgate.net These investigations span multiple spectral regions, including the mid-IR fingerprint region, the fundamental CH-stretching region, and, for the first time, the near-infrared (NIR) region covering the first and second CH-stretching overtones. acs.orgsns.itnih.gov

Table 1: Key Experimental VCD and IR Spectral Regions for (R)-Methylthiirane (Data sourced from figures and text in references acs.orgsns.itresearchgate.net)

| Spectral Region | Wavenumber Range (cm⁻¹) | Key Observations for (R)-Methylthiirane |

|---|---|---|

| Mid-IR | 850 - 1500 | Characteristic IR bands around 1360 cm⁻¹ (positive VCD) and 1050 cm⁻¹ (negative VCD). Large g-ratios observed. |

| Fundamental CH-Stretching | 2750 - 3050 | Weaker overall IR and VCD intensity compared to methyloxirane. |

| First CH-Stretching Overtone | 5550 - 6250 | Complex VCD features. |

| Second CH-Stretching Overtone | 8100 - 9100 | VCD spectrum consists of a distinct negative-positive couplet. g-ratio reaches up to 0.8 x 10⁻⁴. |

Standard harmonic approximations are insufficient for the accurate prediction of VCD spectra, particularly in regions dominated by overtones and combination bands. researchgate.net To address this, recent theoretical studies on this compound have incorporated anharmonic corrections using methods such as the Generalized Vibrational Perturbation Theory at second order (GVPT2). acs.orgsns.itresearchgate.netnih.gov

The GVPT2 approach accounts for both mechanical and electrical anharmonicity, providing a more precise calculation of vibrational frequencies and intensities. sns.itnih.gov This method has been shown to yield excellent agreement with experimental IR and VCD spectra, especially in regions void of fundamentals, such as the 1600–2300 cm⁻¹ range, which contains only combination and overtone bands. researchgate.net The application of GVPT2, often in comparison with local mode (LM) approaches, has been pivotal in describing the nature of active "anharmonic" modes and understanding the role of anharmonicity in determining the spectral intensities of methylthiirane across the mid-IR and NIR regions. acs.orgsns.itnih.govtandfonline.com This robust theoretical framework is essential for the reliable assignment of complex spectral features. researchgate.net

The analysis of NIR-VCD spectra provides deeper insight into the vibrational modes of this compound, particularly the CH-stretching overtones and various bending modes. acs.orgsns.it

CH-Stretching Overtones:

First Overtone (5550–6250 cm⁻¹): The VCD spectrum in this region is complex. sns.it

Second Overtone (8100–9100 cm⁻¹): The VCD features for (R)-methylthiirane are quite distinct, consisting mainly of a negative-positive couplet (from low to high wavenumbers). sns.it The dissymmetry ratios (g-ratios) are larger for (R)-methylthiirane in this region compared to its oxirane counterpart, reaching values as high as 0.8 × 10⁻⁴. sns.it

Bending and Combination Modes: Researchers have also investigated non-standard IR/NIR regions to probe transitions involving multi-quanta bending modes. sns.itnih.govnih.gov

~2000 cm⁻¹ Region: This area involves transitions of mostly two-quanta bending modes. sns.itnih.govnih.gov A prominent feature is associated with the overtone of the CH₂ wagging mode. researchgate.net

7000–7500 cm⁻¹ Region: This spectral window contains three-quanta transitions that involve a combination of CH-stretching overtones and HCC/HCH bending modes. sns.itnih.govnih.gov

The detailed analysis of these overtone and combination bands, facilitated by anharmonic computational methods, allows for a more complete characterization of the molecule's vibrational potential energy surface. sns.itnih.gov

Anharmonic Corrections in VCD Spectra (e.g., GVPT2 Approach)

Photoelectron Circular Dichroism (PECD) Spectroscopy for Methylthiirane Enantiomers

Photoelectron Circular Dichroism (PECD) is a powerful chiroptical technique that measures the forward-backward asymmetry in the angular distribution of photoelectrons emitted from randomly oriented chiral molecules upon ionization by circularly polarized light. researchgate.net This method is highly sensitive to the stereochemistry of the molecule, often yielding asymmetries two to three orders of magnitude larger than those observed in conventional circular dichroism absorption spectroscopy. researchgate.net

PECD has been successfully applied to study the enantiomers of the analogous molecule, (S)-methyloxirane, providing detailed insights into its valence photoionization dynamics. nih.govrsc.org These studies have demonstrated the technique's sensitivity to individual molecular orbitals and vibrational modes. nih.gov However, within the reviewed literature, specific experimental or theoretical PECD studies focusing directly on the enantiomers of methylthiirane are not detailed. While the valence shell photoionization of methylthiirane has been investigated, these studies have primarily focused on aspects such as thermal decomposition rather than chiroptical effects. General studies on chiral thiiranes using circularly polarized synchrotron radiation have been mentioned, indicating the potential for future PECD investigations on this specific compound. acs.org

Comparative Spectroscopic Analysis with Analogous Chiral Oxiranes

The comparison between this compound and its analogous chiral oxirane, (S)-methyloxirane, provides valuable insights into how the substitution of a sulfur atom for an oxygen atom influences chiroptical properties. Despite the minimal structural change, the spectroscopic differences are significant. acs.orgsns.it

Electronic Chiroptical Properties (ORD/ECD): As noted previously, the ORD behavior differs dramatically; this compound is monosignate, while (S)-methyloxirane is bisignate in the visible to near-UV region. researchgate.net This highlights fundamental differences in their electronic transitions. Theoretical models like DFT struggle to correctly predict the dispersion for methylthiirane, a problem less pronounced for methyloxirane. uniroma1.ittandfonline.com

Vibrational Chiroptical Properties (VCD): The IR and VCD spectra of the two molecules are markedly different. acs.orgsns.it

Spectral Features: In the mid-IR, characteristic bands distinguish the two. For (R)-methylthiirane, bands at ~1360 cm⁻¹ (positive VCD) and ~1050 cm⁻¹ (negative VCD) are prominent, whereas a strong IR band at ~1400 cm⁻¹ (positive VCD) is typical for (R)-methyloxirane. acs.orgsns.it

Overtones: In the second CH-stretching overtone region, the VCD of (R)-methylthiirane is a relatively strong negative-positive couplet, while (R)-methyloxirane shows two weak, monosignate positive features. sns.it

This comparative analysis underscores the profound effect of the heteroatom on the electronic and vibrational properties, making the methylthiirane/methyloxirane pair a benchmark system for testing the sensitivity of spectroscopic and theoretical methods.

Reaction Mechanisms and Mechanistic Studies of S Methylthiirane

Isomerization Pathways and the [C2SH4] Potential Energy Surface

The isomerization of thiiranes represents a key thermal reaction pathway, leading to the formation of more stable acyclic sulfur-containing compounds. These rearrangements have been extensively modeled on the [C2SH4] potential energy surface for the parent thiirane (B1199164) (THI). researchgate.netresearchgate.netnih.gov

At high temperatures, thiirane undergoes rearrangement to form ethenethiol, also known as vinyl thiol (VTH). rsc.orgnih.gov This reaction requires significant thermal energy, with experimental observations in flow systems noting the conversion at temperatures above 600 °C. nih.govacs.org Alongside VTH, the formation of thioacetaldehyde (B13765720) (THA) is also observed. rsc.orgacs.org THA can be produced either through the direct rearrangement of thiirane or by the tautomerization of the initially formed VTH. rsc.orgacs.org

A similar decomposition pattern is observed for 2-methylthiirane, which at elevated temperatures converts into cis- and trans-prop-1-ene-1-thiol. rsc.org The formation of VTH and THA from thiirane occurs at higher temperatures than the fragmentation to sulfur and ethylene (B1197577), indicating a higher activation barrier for isomerization. nih.gov

Computational studies have been crucial in elucidating the mechanisms of thiirane isomerization. nih.govacs.org The conversion of thiirane to vinyl thiol involves a substantial energy barrier, which explains why the reaction is only observed at high temperatures. researchgate.netresearchgate.netnih.gov High-level quantum chemical calculations, including CCSD(T) composite schemes and density functional theory (DFT), have been employed to map the potential energy surface and characterize the transition states. nih.govnih.govacs.org

The proposed mechanism suggests a stepwise pathway rather than a concerted one. rsc.org The initial step is the homolytic cleavage of one of the C-S bonds, which is weakened by the ring strain, to form a diradical intermediate. rsc.orgacs.org This is followed by a 1,2-hydrogen shift, leading to the final vinyl thiol product. rsc.org The energy barrier for the reverse reaction, from thione S-methylide (a key intermediate) to thiirane, has been calculated to be 52.2 kcal/mol, explaining why thiocarbonyl ylides are generally not prepared from thiiranes. researchgate.netresearchgate.netnih.govacs.org

| Reaction | Calculated Barrier (kcal/mol) | Computational Method Reference |

|---|---|---|

| Thiirane → Thione S-Methylide | 52.2 | SVECV-F12//B2PLYP researchgate.netresearchgate.net |

| Thione S-Methylide → Thiirane | 17.6 | SVECV-F12//B2PLYP researchgate.netresearchgate.net |

| Thiirane → Vinyl Thiol | Large Barrier | General finding researchgate.netresearchgate.netnih.govnih.gov |

Formation of Vinyl Thiol (VTH) and Thioacetaldehyde (THA)

Fragmentation Reactions

Fragmentation represents a competing reaction channel for thiiranes, often favored under different conditions than isomerization. These reactions involve the breaking of the thiirane ring to produce smaller, stable molecules.

The thermal decomposition of thiirane to form elemental sulfur and ethylene is a well-documented reaction pathway. nih.gov This fragmentation is the primary reaction observed at temperatures below 250 °C in static systems. nih.gov In flow system experiments, the formation of sulfur and the corresponding alkene (ethylene from thiirane, propene from 2-methylthiirane) was detected at 600 °C. rsc.org Computational studies have explored this fragmentation channel, considering the formation of ethylene and sulfur in either its triplet (S(³P)) or singlet (S(¹D)) state. researchgate.netresearchgate.netnih.govnih.gov The intermediates in these fragmentation pathways have been found to be lower in energy than the transition state for isomerization to vinyl thiol, which explains the preference for fragmentation at lower temperatures. researchgate.netnih.gov

Another possible fragmentation pathway, particularly for the intermediate thione S-methylide, is the decomposition into thioformaldehyde (B1214467) (CH₂S) and carbene (:CH₂). chemrxiv.orgnih.govacs.org This reaction channel is considered a potential decomposition route for the highly reactive thiocarbonyl ylide intermediate that can be formed from the ring-opening of thiirane. chemrxiv.orgnih.govacs.org

Decomposition to Elemental Sulfur and Ethylene

Dimerization Processes of Thiirane S-Methylide

Thiirane S-methylide, also known as thione S-methylide (TSM), is a key 1,3-dipolar species on the [C2SH4] potential energy surface. researchgate.netresearchgate.netchemrxiv.org It exists as a reactive intermediate that can undergo several transformations. While it can undergo a 1,3-dipolar electrocyclization to form the thiirane ring, it can also participate in intermolecular reactions. uzh.ch

One such reaction is dimerization. Thiocarbonyl S-methanides (thiocarbonyl ylides) are known to dimerize to form stable six-membered 1,4-dithiane (B1222100) rings. uzh.ch This dimerization process is a competitive pathway to the electrocyclization that yields thiiranes. uzh.chclockss.org The propensity for dimerization can be influenced by the substituents on the thiocarbonyl ylide and can be suppressed by trapping the ylide with a suitable reactive dipolarophile. clockss.org While computational studies on the [C2SH4] surface acknowledge that TSM may undergo bimolecular dimerization, a detailed analysis of this specific process was noted as a subject for future work. acs.org

Ring-Opening Reactions with Nucleophiles

The synthetically versatile three-membered thiirane ring, also known as an episulfide, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions when treated with nucleophiles. This reactivity is central to the utility of thiiranes in organic synthesis and is particularly relevant in the context of designing targeted enzyme inhibitors. The mechanism of nucleophilic attack on the thiirane ring can be influenced by several factors, including the nature of the nucleophile, the solvent, and the substitution pattern on the thiirane itself.

Enzyme-Catalyzed Ring-Opening Mechanisms

In the realm of enzymology, the ring-opening of thiiranes has been effectively harnessed for the development of potent and selective enzyme inhibitors. A prominent example is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. Specifically, the gelatinase subclass of MMPs, which includes MMP-2 and MMP-9, has been a target for inhibitors based on the thiirane scaffold.

Research has demonstrated that compounds like (±)-2-[(4-phenoxyphenylsulfonyl)methyl]thiirane act as mechanism-based inhibitors of gelatinases. nih.gov The key event in the inhibition process is an enzyme-catalyzed ring-opening of the thiirane. nih.gov This is not a simple nucleophilic attack by an enzyme residue on the thiirane ring. Instead, a more sophisticated mechanism is at play.

Computational and experimental studies have elucidated a mechanism that involves the deprotonation of the methylene (B1212753) group positioned between the sulfonyl group and the thiirane ring. nih.govscispace.com In the active site of MMP-2, the carboxylate group of a glutamate (B1630785) residue, specifically Glu404, acts as a base, abstracting a proton from this activated methylene group. nih.gov This deprotonation occurs concurrently with the opening of the strained thiirane ring. nih.govscispace.com

The resulting product is a thiolate, which then acts as a potent chelator for the catalytic zinc ion (Zn²⁺) in the active site of the MMP. nih.govnih.gov This formation of a stable zinc-thiolate complex is the basis for the potent inhibition of the enzyme. nih.govnih.gov Quantum mechanics and molecular mechanics (QM/MM) calculations have supported this mechanism, showing that the deprotonation-initiated ring-opening is energetically favorable. scispace.comacs.org These computational studies have also revealed that the reaction barrier for the transformation of the thiirane-based inhibitor is lower than that of its corresponding oxirane analog, highlighting the unique reactivity of the thiirane moiety in this enzymatic context. scispace.comacs.org

The table below summarizes the key energetic parameters for the ring-opening reaction of a thiirane-based inhibitor compared to its oxirane analog within the MMP-2 active site, as determined by computational studies.

| Inhibitor Type | Reaction Barrier (kcal/mol) | Ring-Opening Reaction Energy (kcal/mol) |

| Thiirane-based (SB-3CT) | Lower | More Exothermic |

| Oxirane analog | Higher | Less Exothermic |

This table illustrates the comparative energetics of the enzyme-catalyzed ring-opening, highlighting the greater thermodynamic and kinetic favorability for the thiirane-based inhibitor.

Latent Thiolate Generation via Thiirane Opening

The enzyme-catalyzed ring-opening of (S)-Methylthiirane and its derivatives exemplifies the concept of latent thiolate generation. The thiirane ring effectively serves as a "caged thiol" or a masked form of a highly reactive thiolate. nih.gov This latent functionality is unmasked specifically within the enzyme's active site, leading to highly selective and potent inhibition. nih.gov

The principle of using a stable precursor that is transformed into a potent inhibitor only at the site of action is a powerful strategy in drug design. In this case, the thiirane-containing molecule is relatively stable and less reactive in a general physiological environment. However, upon binding to the target enzyme, the specific chemical environment and the catalytic machinery of the active site—namely the basic glutamate residue—trigger the release of the thiolate. nih.govnih.gov

This targeted generation of the thiolate ensures that the potent zinc-binding ligand is produced in close proximity to the catalytic zinc ion, leading to a very stable and tightly bound inhibitor-enzyme complex. nih.gov The product of this enzyme-catalyzed reaction, a thiol, has been synthesized and shown to be an exceptionally potent inhibitor of MMP-2, with a Kᵢ value in the picomolar range. nih.gov This validates the hypothesis that the thiirane acts as a precursor to the actual inhibitory species. nih.gov

The concept of latent thiolates extends beyond enzyme inhibition and is a valuable tool in synthetic chemistry and materials science, where the controlled release of thiols can be used to initiate "click" reactions or form self-assembling monolayers. researchgate.netrsc.org

The table below outlines the key steps in the generation of a latent thiolate from a thiirane-based inhibitor in an enzyme active site.

| Step | Description | Key Molecular Species |

| 1. Binding | The thiirane inhibitor binds to the active site of the enzyme. | Enzyme-Inhibitor Complex |

| 2. Deprotonation | A basic residue in the active site (e.g., Glutamate) abstracts a proton from the carbon adjacent to the sulfonyl group. | Transition State |

| 3. Ring-Opening | Concomitant with deprotonation, the strained thiirane ring opens. | Thiolate Intermediate |

| 4. Chelation | The newly formed thiolate coordinates strongly with the active site metal ion (e.g., Zinc). | Stable Inhibited Enzyme Complex |

This table details the sequential mechanism for the unmasking of the latent thiolate and subsequent enzyme inhibition.

Polymerization of S Methylthiirane: Mechanisms, Control, and Architectures

Ring-Opening Polymerization (ROP) Modalities

The ROP of methylthiirane can be initiated by anionic, cationic, or coordination-insertion mechanisms, each imparting distinct characteristics to the resulting polymer. wikipedia.org

Anionic Ring-Opening Polymerization of Methylthiirane

Anionic ring-opening polymerization (AROP) of methylthiirane is typically initiated by nucleophilic species. wikipedia.org The polymerization of episulfides like methylthiirane can proceed in a living manner under specific conditions, particularly when initiated with thiol/base systems. researchgate.net For instance, initiating systems based on thiols and strong, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to facilitate the living anionic polymerization of methylthiirane. This living character allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov The propagation step involves the nucleophilic attack of the thiolate anion at the less substituted carbon of the thiirane (B1199164) ring, leading to the formation of a poly(propylene sulfide). wikipedia.org

Cationic Ring-Opening Polymerization of Methylthiirane

Cationic ring-opening polymerization (CROP) of methylthiirane is initiated by electrophilic species, such as Brønsted or Lewis acids. mdpi.com The propagation proceeds through a growing chain with a cationic center, typically a sulfonium (B1226848) ion, at the chain end which adds to a monomer molecule. mdpi.com However, CROP of thiiranes is often complex and can be prone to side reactions, such as chain transfer and termination, which can limit the control over the polymerization process. researchgate.net The mechanism is sensitive to the stability of the cationic species involved. wikipedia.org

Coordination-Insertion Polymerization Mechanisms

Coordination-insertion polymerization represents a highly effective method for achieving stereocontrolled polymerization of methylthiirane. uliege.be This mechanism involves the coordination of the monomer to a metal center of the catalyst, followed by the insertion of the monomer into a metal-ligand bond. nih.govrsc.org Catalysts for this type of polymerization are often based on organometallic compounds, such as those of zinc and cadmium. uliege.bescispace.com The "coordination-insertion" mechanism is crucial for producing high molecular weight and stereoregular polymers from monomers like methylthiirane. uliege.be The process is believed to involve a "flip-flap" mechanism between two or more metal atoms, which helps maintain the stereochemical integrity during propagation. uliege.be

Stereoselective and Stereoelective Polymerization

The chirality of (S)-methylthiirane introduces the possibility of controlling the stereochemistry of the resulting polymer, leading to isotactic, syndiotactic, or atactic microstructures. This control is primarily achieved through the use of chiral catalysts and specific polymerization mechanisms. rsc.org

Enantiomorphic Site Control Mechanisms in Polymerization

In enantiomorphic site control, the stereoselectivity of the polymerization is dictated by the chirality of the catalyst's active site, rather than the chirality of the last inserted monomer unit at the polymer chain end. acs.orgmdpi.com This mechanism is particularly effective in producing isotactic polymers. If a stereochemical error occurs during monomer insertion, the chiral catalyst site can correct it in the subsequent step, leading to a highly regular polymer structure. acs.org This is in contrast to chain-end control, where an error would be propagated. acs.orgmdpi.com Many stereoselective polymerizations of epoxides and thiiranes are governed by enantiomorphic-site control. acs.org

Role of Chiral Initiators and Catalysts

The selection of the initiator or catalyst system is paramount in achieving stereoselective polymerization of this compound.

ZnEt₂ and Cd Tartrates: Organozinc and organocadmium compounds have been extensively studied as catalysts for the stereospecific polymerization of thiiranes. scispace.com Systems based on diethylzinc (B1219324) (ZnEt₂) combined with chiral co-catalysts like alcohols or water can produce stereoregular poly(methylthiirane). scispace.com Cadmium-based catalysts, such as cadmium tartrates, have shown exceptional stereoselectivity. scispace.com For instance, poly(methylthiirane) prepared with a Cd D-tartrate catalyst exhibited an isotactic diad content of over 95%, significantly higher than the 69% achieved with a Zn D-tartrate catalyst. scispace.com Interestingly, Cd DL-tartrate demonstrated a similar high level of stereoselectivity as Cd D-tartrate. scispace.com

BINOL Derivatives: The chiral ligand (S)-BINOL (1,1'-bi-2-naphthol) in combination with ZnEt₂ has been identified as an effective initiator for the stereoelective polymerization of racemic methylthiirane. researchgate.net This system can selectively polymerize one enantiomer from a racemic mixture, a process also known as kinetic resolution. researchgate.net Specifically, the ZnEt₂/(S)-BINOL initiator was found to selectively polymerize this compound. researchgate.net

The following table summarizes the performance of various chiral catalysts in the polymerization of methylthiirane:

| Catalyst System | Monomer | Resulting Polymer Microstructure | Key Findings |

| Cd D-tartrate | Methylthiirane | Highly isotactic (>95% isotactic diads) | Superior stereoselectivity compared to zinc-based systems. scispace.com |

| Zn D-tartrate | Methylthiirane | Isotactic (69% isotactic diads) | Demonstrates stereoselective capability, though less effective than cadmium tartrates. scispace.com |

| ZnEt₂/(S)-BINOL | Racemic Methylthiirane | Poly(this compound) | Exhibits high stereoelectivity, selectively polymerizing the (S)-enantiomer. researchgate.net |

| R(-)3,3-dimethyl-1,2-butanediol-ZnEt₂ | Methylthiirane | Not specified | System shows extremely high stereoelective nature. scispace.com |

Control over Polymer Tacticity (Isotactic, Syndiotactic)

The arrangement of side groups along a polymer chain, known as tacticity, significantly influences the material's physical properties. youtube.com For poly(methylthiirane), controlling this stereochemistry is crucial for tailoring its characteristics. The main types of tacticity are isotactic, where all side groups are on the same side of the polymer backbone, syndiotactic, with alternating side groups, and atactic, with a random arrangement. youtube.com Polymers with a regular and symmetrical arrangement, like isotactic polymers, tend to exhibit a high degree of crystallinity, leading to enhanced strength. youtube.com In contrast, atactic polymers are typically amorphous and more flexible. youtube.com

The stereochemistry of polymers can be controlled to influence their physical and mechanical properties. mdpi.com For instance, the initiator system used in the polymerization of this compound plays a pivotal role in determining the tacticity of the resulting polymer. A notable example is the use of a chiral initiator, ZnEt2/(S)-BINOL, which was found to selectively polymerize this compound from a racemic mixture. researchgate.net This enantioselective polymerization highlights the potential to produce isotactic poly(methylthiirane).

The control of tacticity allows for the creation of polymers with specific properties for various applications. youtube.com For example, isotactic polymers are often preferred for high-performance applications due to their superior crystallinity and strength, while atactic polymers are utilized where flexibility is required. youtube.com The determination of a polymer's tacticity is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. youtube.com

Living Polymerization of Methylthiirane

Living polymerization is a form of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed. swaminathansivaram.in This technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The anionic ring-opening polymerization of methylthiirane can proceed in a living fashion under specific conditions. This is typically achieved using nucleophilic or basic initiators in highly pure and aprotic environments.

A significant advancement in the living polymerization of methylthiirane involves an initiating system based on thiols as initiators and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. In this system, a stoichiometric amount of DBU relative to the initiator facilitates a rapid exchange between thiol and thiolate forms, enabling the synthesis of poly(methylthiirane) with controlled molecular weights and low polydispersity. However, it has been noted that the deactivation of the growing species can occur rapidly at the end of the polymerization.

The living nature of the polymerization is crucial for creating complex polymer architectures, such as block copolymers. swaminathansivaram.in For instance, after the polymerization of one monomer is complete, a second monomer can be added to form a block copolymer. swaminathansivaram.in

Achieving Controlled Polymer Molecular Weight and Distribution

A key feature of living polymerization is the ability to control the molecular weight and molecular weight distribution (MWD) of the resulting polymer. nih.govmdpi.com In an ideal living polymerization, the number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion, and the polydispersity index (PDI), a measure of the breadth of the MWD, is close to 1.0.

For the living anionic ring-opening polymerization of methylthiirane using the thiol/DBU system, poly(methylthiirane) with molecular weights ranging from 1,200 to 54,300 g/mol and a PDI of less than 1.1 have been successfully synthesized. The molecular weight can be effectively controlled by adjusting the monomer-to-initiator ratio.

In some cases, discrepancies between theoretical and experimental molecular weights determined by size-exclusion chromatography (SEC) can occur due to the use of polystyrene standards for calibration. NMR analysis can provide a more accurate determination of the molecular weight. Furthermore, end-capping of the polymer chains, for instance with trifluoroacetic anhydride (B1165640), can prevent oxidative coupling of thiol end groups, which can lead to a broadening of the MWD.

Novel Polymer Architectures from this compound Monomers

The living nature of this compound polymerization opens avenues for the synthesis of complex and novel polymer architectures beyond simple linear chains. These advanced structures can impart unique properties and functionalities to the resulting materials.

Star-shaped polymers consist of multiple polymer arms radiating from a central core. The synthesis of star-shaped poly(methylthiirane)s has been achieved using a "core-first" approach. This method involves the use of multifunctional initiators from which the polymer arms grow.

For example, 1,2,3-propanetrithiol and pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP) have been employed as multifunctional initiators in conjunction with DBU as a catalyst to create star-shaped poly(methylthiirane)s. Similarly, the polymerization of (9-carbazolyl)methylthiirane using a tetrathiol initiator (PETMP) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a co-initiator has yielded star-shaped polymers. In these syntheses, the number-average molecular weight of the star-shaped polymers increases proportionally to the monomer-to-initiator ratio, while maintaining a relatively low polydispersity (PDI < 1.3).

Another approach to synthesizing star-shaped poly((9-carbazolyl)methylthiirane) involves the use of oligo(potassium glycidoxide) as a macroinitiator. mdpi.comresearchgate.net

It is important to note that the thiol end groups of star-shaped poly(methylthiirane)s can be susceptible to oxidative coupling, which may affect the stability and molecular weight distribution of the polymer over time.

End-functionalization involves the introduction of specific chemical groups at the ends of polymer chains, which can be used for further reactions or to impart specific properties. mdpi.comrsc.org The living polymerization of this compound is well-suited for producing end-functionalized polymers because the reactive chain ends remain active until intentionally terminated. swaminathansivaram.in

A common strategy for creating end-functionalized polymers is to use a functional initiator. rsc.org This initiator contains the desired functional group and initiates the polymerization, thereby placing the functional group at the beginning of the polymer chain.

In the context of poly(methylthiirane), the thiol end groups that are naturally present at the end of the polymer chains after polymerization with a thiol initiator can be considered a form of end-functionalization. These thiol groups are reactive and can undergo further chemical modifications. To prevent unwanted side reactions like oxidative coupling, these end groups can be "capped" or protected. For instance, trifluoroacetic anhydride has been used to protect the thiol end groups of poly(methylthiirane). This protection can be removed later if the thiol functionality is desired for subsequent reactions.

Synthesis of Star-Shaped Poly(methylthiirane)s

Thermodynamics and Kinetics of Ring-Opening Polymerization

The ring-opening polymerization (ROP) of cyclic monomers like this compound is governed by thermodynamic and kinetic factors. wikipedia.orgwiley-vch.de

Thermodynamics: The primary driving force for the ROP of many cyclic monomers is the relief of ring strain. wikipedia.orgwiley-vch.de Thiiranes, like their oxygen-containing analogs (oxiranes), possess significant ring strain due to the deviation of their bond angles from the ideal values. The polymerization process is thermodynamically favorable when the change in Gibbs free energy (ΔGp) is negative. wiley-vch.de For most polymerizations, the entropy change (ΔSp) is negative due to the loss of translational degrees of freedom as monomers are converted into a polymer chain. wikipedia.orgwiley-vch.de Therefore, for polymerization to occur, the enthalpic contribution (ΔHp), which is largely driven by the release of ring strain, must be sufficiently negative to overcome the unfavorable entropy change. wikipedia.orgwiley-vch.de

The relationship between these thermodynamic parameters is given by the equation: ΔGp = ΔHp - TΔSp

Where T is the absolute temperature. The ceiling temperature (Tc) is the temperature at which ΔGp = 0, and above which polymerization is no longer thermodynamically favorable.

Kinetics: The kinetics of ROP describe the rate at which the polymerization proceeds. The rate of polymerization is influenced by several factors, including the monomer concentration, initiator concentration, catalyst type, temperature, and solvent. bham.ac.uk In a living polymerization, the rate of propagation is generally first-order with respect to both the monomer and the active center concentrations.

Influence of Ring Strain on Polymerization Energetics

The ring-opening polymerization (ROP) of cyclic monomers like this compound is a thermodynamically driven process, primarily propelled by the release of inherent ring strain. fiveable.melibretexts.org Ring strain energy (RSE) arises from deviations in bond angles and unfavorable conformations imposed by the cyclic structure. osti.gov For three-membered rings such as episulfides (thiiranes), this strain is significant and its release provides the negative enthalpy change (ΔH_p) that favors polymerization. wikipedia.org The polymerization of a cyclic monomer to a linear polymer is generally accompanied by a decrease in entropy (ΔS_p < 0) due to the loss of translational degrees of freedom. wikipedia.orgwiley-vch.de

For polymerization to be thermodynamically favorable, the Gibbs free energy of polymerization (ΔG_p) must be negative. The relationship between these thermodynamic parameters is described by the equation:

ΔG_p = ΔH_p - TΔS_p wiley-vch.dechinesechemsoc.org

Given that ΔS_p is negative, the enthalpic contribution must be sufficiently negative to overcome the unfavorable entropy change (|ΔH_p| > -TΔS_p). wikipedia.orgwiley-vch.de The enthalpy of polymerization (ΔH_p) serves as a direct measure of the ring strain in the monomer, assuming negligible specific interactions between the monomer, polymer, and solvent. wiley-vch.de Studies have shown that replacing a methylene (B1212753) (CH₂) group in a ring with a sulfur atom tends to reduce the RSE compared to an oxygen atom, due to sulfur's preferred bond angles being closer to 90° and its longer bond lengths. osti.govcdnsciencepub.com

The interplay between enthalpy and entropy establishes a "ceiling temperature" (T_c), an equilibrium temperature above which polymerization is thermodynamically forbidden because the rate of depropagation equals the rate of propagation. wikipedia.orgwiley-vch.dekyoto-u.ac.jp Below the T_c, the formation of a high molecular weight polymer is possible. nih.gov For most common strained monomers, the ceiling temperature for bulk polymerization is well above typical operating temperatures. wiley-vch.de

| Parameter | Description | Significance in this compound Polymerization |

|---|---|---|

| Ring Strain Energy (RSE) | The excess energy stored in a cyclic molecule due to geometric constraints. | The primary driving force for the ring-opening polymerization of this compound. fiveable.me |

| Enthalpy of Polymerization (ΔH_p) | The heat released or absorbed during polymerization. A direct measure of the ring strain released. wiley-vch.de | Negative (exothermic), as the high ring strain of the thiirane ring is relieved upon forming a linear polymer chain. wikipedia.org |

| Entropy of Polymerization (ΔS_p) | The change in the degree of disorder of the system. | Negative, due to the conversion of freely moving monomer molecules into a more ordered polymer chain structure. wikipedia.orgwiley-vch.de |

| Gibbs Free Energy of Polymerization (ΔG_p) | The overall thermodynamic driving force for the polymerization. | Must be negative for polymerization to proceed spontaneously. wiley-vch.de Becomes less negative as temperature increases. |

| Ceiling Temperature (T_c) | The temperature at which the Gibbs free energy change is zero, and the polymerization is at equilibrium. nih.gov | Defines the upper temperature limit for the formation of high molecular weight poly(S-methylthiirane). kyoto-u.ac.jp |

Propagation and Depropagation Rate Constants

The kinetics of the ring-opening polymerization of this compound are defined by the balance between the propagation and depropagation reactions. In a living polymerization, the active chain end (m*) reacts with a monomer molecule (M) in the propagation step, while the reverse reaction is depropagation. wiley-vch.de

...-(m)n-m + M ⇌ ...-(m)(n+1)-m**

This equilibrium is characterized by the rate constants of propagation (k_p) and depropagation (k_d). wiley-vch.de The net rate of polymerization is influenced by the relative magnitudes of these two constants. The reversibility of the propagation step means that as the reaction proceeds, it approaches an equilibrium monomer concentration, [M]_eq, where the rates of propagation and depropagation are equal. wiley-vch.dekyoto-u.ac.jp

The absolute values of k_p and k_d are sensitive to several factors, including the initiating system, the nature of the counter-ion, the solvent, and the temperature. wiley-vch.dersc.org In the anionic polymerization of propylene (B89431) sulfide (B99878) (2-methylthiirane), the reactivity of the propagating thiolate active centers can be influenced by the choice of alkali metal counter-ions and the use of complexing agents like cryptates. wiley-vch.de For instance, quantum-chemical calculations have revealed that the energetic barrier for the propagation reaction can be significantly altered by the initiator system, leading to very high propagation rates under certain conditions, such as initiation with potassium O-methyl xanthate complexed with 18-crown-6 (B118740) ether. rsc.org

| Kinetic Parameter | Symbol | Description | Factors of Influence |

|---|---|---|---|

| Propagation Rate Constant | k_p | The rate constant for the addition of a monomer unit to the growing polymer chain. wiley-vch.de | Temperature, solvent polarity, initiator type, counter-ion. wiley-vch.deuni-bayreuth.de |

| Depropagation Rate Constant | k_d | The rate constant for the removal of the last monomer unit from the active polymer chain. wiley-vch.de | Temperature (increases significantly with increasing temperature). kyoto-u.ac.jp |

| Equilibrium Monomer Concentration | [M]_eq | The concentration of monomer at which the rates of propagation and depropagation are equal. | Related to the ratio k_p/k_d and thermodynamic parameters (ΔH_p, ΔS_p). wiley-vch.de |

Chain Transfer Reactions and Their Impact on Polymer Properties

Chain transfer is a reaction in which the active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a deliberately added chain transfer agent. wikipedia.orglibretexts.org This process deactivates the original chain and creates a new active center, from which a new polymer chain can grow. wikipedia.org In the anionic ring-opening polymerization of this compound, chain transfer reactions are significant side reactions that can profoundly affect the properties of the final poly(propylene sulfide).

A major drawback and a common source of chain transfer in episulfide polymerization is the presence of disulfide impurities. researchgate.net These disulfides can react with the propagating thiolate chain ends via a thiolate-disulfide exchange mechanism. This reaction acts as a chain transfer step, which limits the achievable molecular weight, broadens the molecular weight distribution (increases dispersity), and compromises the structure of the polymer end-groups. researchgate.net Protons from impurities like water can also act as reversible chain transfer agents. chemrxiv.org

The primary consequences of chain transfer reactions are a reduction in the polymer's average molecular weight and a loss of control over the polymerization, leading to a broader molecular weight distribution (higher polydispersity index, PDI). researchgate.netrubbernews.com When chain transfer occurs with an existing polymer chain, it can lead to the formation of branched polymers, altering the material's architecture from linear to branched. libretexts.orgrubbernews.com While often undesirable, chain transfer can also be used deliberately to control molecular weight by adding specific chain transfer agents, such as thiols, to the polymerization system. rsc.orgtaylorandfrancis.comacs.org

| Type of Chain Transfer | Transfer Agent | Impact on Polymer Properties |

|---|---|---|

| Transfer to Disulfide | Disulfide impurities (R-S-S-R) | Limits molecular weight, increases dispersity, alters end-group functionality. researchgate.net |

| Transfer to Monomer | This compound | Reduces the maximum achievable molecular weight. wikipedia.org |

| Transfer to Polymer | Poly(propylene sulfide) backbone | Creates branched polymer structures instead of linear chains. libretexts.orgrubbernews.com |

| Transfer to Added Agent | Thiols (e.g., dodecyl mercaptan) | Allows for controlled reduction of molecular weight. rsc.orgacs.org |

| Transfer to Solvent | Polymerization solvent | Can result in very low molecular weight polymers (oligomers) if the solvent is not inert. wikipedia.org |

Theoretical and Computational Studies of S Methylthiirane

Ab Initio and Density Functional Theory (DFT) Calculations

The prediction of chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD), requires robust quantum chemical models. vt.eduvt.edu For (S)-Methylthiirane, both ab initio methods, particularly Coupled Cluster (CC) theory, and Density Functional Theory (DFT) have been extensively employed. vt.eduvt.edu Studies have consistently shown that theoretical predictions of its optical rotation are highly sensitive to the chosen level of theory, the quality of the basis set, and the treatment of environmental effects. vt.eduacs.org A key finding is the necessity of including diffuse functions in the basis set to accurately describe the molecule's electronic properties relevant to its chiroptical response. vt.edu

Coupled Cluster (CC) theory is regarded as a high-accuracy ab initio method for predicting molecular properties. vt.edu Applications to this compound have demonstrated its power and highlighted specific challenges.

Electronic Circular Dichroism (ECD): Coupled Cluster simulations of the ECD spectrum of this compound show excellent agreement with gas-phase experimental data, accurately reproducing the positions of electronic transitions as well as the signs and magnitudes of the rotational strengths. researchgate.net

Optical Rotatory Dispersion (ORD): While CC methods correctly predict the sign of the optical rotation for this compound, they tend to overestimate the magnitude by as much as 50%, particularly at shorter wavelengths. researchgate.net

Vibrational Corrections: Research has indicated that achieving quantitative agreement with experimental ORD values requires the inclusion of vibrational corrections. For instance, while temperature-dependent harmonic vibrational corrections improve the comparison between CC theory and experiment at 633 nm, they have been shown to produce an incorrect sign for the rotation at 355 nm, indicating the complexity of accurately modeling the complete chiroptical response. researchgate.net

Comparisons between different levels of CC theory and the use of optimized molecular orbitals have been explored to refine predictions for chiral molecules, including this compound. researchgate.net These high-level calculations serve as an essential benchmark against which more computationally efficient methods, like DFT, are judged. researchgate.net

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating chiroptical properties due to its favorable balance of computational cost and accuracy. researchgate.net However, for challenging molecules like this compound, the performance of different density functionals varies significantly.

Systematic Errors: DFT calculations consistently yield ECD spectra that are structurally similar to experimental ones but with transition energies shifted to lower values (by up to 0.3 eV). researchgate.net This underestimation of excitation energies is a primary reason for the poor performance of DFT in predicting the ORD of this compound. researchgate.netacs.org

Incorrect Dispersion: A major failure of DFT for this molecule is that the calculated ORD curves exhibit incorrect dispersion, characterized by an early onset of the Cotton pole, which is not seen experimentally. researchgate.net

Functional Comparison: Studies comparing functionals like the hybrid B3LYP and the long-range corrected CAM-B3LYP for (R)-Methylthiirane (the enantiomer) in water have been conducted. vt.edunsf.gov While CAM-B3LYP often provides improved results for chiroptical properties over B3LYP, both can struggle with systems like methylthiirane. nsf.gov DFT methods, in general, tend to predict optical rotation magnitudes that are larger than those from Coupled Cluster theory. vt.edu

The following table summarizes the general performance of CC and DFT methods for the chiroptical properties of this compound based on gas-phase studies.

| Method | Property | Performance Summary |

| Coupled Cluster (CC) | ECD | Excellent agreement with experiment for transition energies, signs, and magnitudes of rotational strengths. researchgate.net |

| ORD | Correctly predicts the sign of rotation but can overestimate the magnitude by up to 50% at shorter wavelengths. researchgate.net Vibrational corrections are important but complex. researchgate.net | |

| Density Functional Theory (DFT) | ECD | Captures the correct spectral structure, but transition energies are systematically underestimated (red-shifted). researchgate.net |

| ORD | Generally poor performance; exhibits incorrect dispersion behavior due to the underestimation of the lowest excitation energies. acs.orgresearchgate.net Often overestimates the magnitude of rotation relative to CC. vt.edu |

Coupled Cluster Theory Applications

Prediction of Spectroscopic Parameters (e.g., Rotational Strengths, Transition Energies)

The chiroptical properties of this compound, such as its electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), have been the subject of rigorous theoretical investigation. Computational methods, particularly coupled cluster (CC) theory and time-dependent density functional theory (TDDFT), have been employed to predict its spectroscopic parameters, offering insights that complement experimental gas-phase data.

For optical rotation, TDDFT calculations of the ORD curves for this compound showed incorrect dispersion. researchgate.nettandfonline.com On the other hand, coupled cluster ORD curves provided the correct sign for the optical rotations but overestimated their magnitude, particularly at shorter wavelengths. researchgate.nettandfonline.com The inclusion of temperature-dependent harmonic vibrational corrections was found to improve the agreement between coupled cluster theory and experimental measurements at 633 nm; however, these corrections led to an incorrect sign for the rotation at 355 nm. researchgate.nettandfonline.com

Vibrational circular dichroism (VCD) spectra have also been theoretically investigated, with a focus on accounting for anharmonic corrections. acs.org These studies have provided a more detailed characterization of the atomic polar tensors (APT) and atomic axial tensors (AAT), which are fundamental to understanding VCD intensities. acs.org Møller-Plesset perturbation theory has also been utilized to compute the infrared and Raman frequencies and intensities, generally showing an improvement over Hartree-Fock descriptions of the spectra. aip.org

The following table summarizes key predicted spectroscopic data for this compound and related compounds from various computational models.

Potential Energy Surface Mapping for Reactions and Isomerizations

A potential energy surface (PES) provides a conceptual framework for understanding chemical reactions by describing the potential energy of a molecule as a function of its atomic coordinates. libretexts.org For this compound and its parent compound, thiirane (B1199164), computational studies have mapped out regions of the PES to elucidate the mechanisms and energetics of various reactions and isomerizations. libretexts.orgnih.gov

Ring-Opening and Isomerization Reactions:

The thermal decomposition and isomerization of thiiranes have been a key focus of PES studies. For the parent thiirane molecule, the conrotatory ring-opening to form thione S-methylide has been computationally explored. acs.orgresearchgate.net These studies revealed a significant reaction barrier for the ring-opening of thiirane to the ylide, explaining why thiocarbonyl ylides are not typically prepared from thiiranes. researchgate.netnih.gov

Specifically for 2-methylthiirane, thermal decomposition experiments coupled with theoretical calculations using the MNDO/CHAIN procedure have shed light on its isomerization pathways. rsc.org At elevated temperatures (above 600°C), 2-methylthiirane rearranges to form cis- and trans-prop-1-ene-1-thiol. rsc.org The proposed mechanism involves an initial breaking of the C-S bond followed by a 1,2-hydrogen shift, a pathway supported by the calculated potential energy profiles. rsc.org

Further computational studies on the [C2SH4] potential energy surface have explored the isomerization of thiirane to vinyl thiol. This conversion involves a substantial energy barrier, which is consistent with experimental observations that this reaction only occurs at high temperatures. researchgate.netresearchgate.net The fragmentation of thiirane into sulfur and ethylene (B1197577), or hydrogen sulfide (B99878) and acetylene, was found to proceed through intermediates with lower energies than the transition state for isomerization to vinyl thiol, explaining the preference for fragmentation at lower temperatures. researchgate.netresearchgate.net

Enzyme-Catalyzed Ring Opening:

The ring-opening of methylthiirane derivatives has also been studied in the context of enzyme inhibition. For instance, the inhibition mechanism of matrix metalloproteinase 2 (MMP2) by (4-phenoxyphenylsulfonyl)methylthiirane (SB-3CT) has been investigated using combined quantum mechanics and molecular mechanics (QM/MM) calculations. wayne.eduscispace.com These studies mapped the potential energy surface for the reaction within the enzyme's active site. The mechanism involves the deprotonation of the methylene (B1212753) group adjacent to the sulfone and thiirane ring by a glutamate (B1630785) residue, which initiates the ring-opening to form a thiolate that coordinates with the active site zinc ion. wayne.edunih.gov The calculations showed that the reaction barrier for the transformation of the thiirane derivative is lower than its corresponding oxirane analog, and the ring-opening reaction is significantly more exothermic. wayne.eduscispace.com

The following table summarizes the key energetic data from potential energy surface mapping studies for reactions involving thiirane and methylthiirane.

Future Perspectives and Emerging Research Areas in S Methylthiirane Chemistry

The field of chiral sulfur-containing heterocycles, particularly (S)-Methylthiirane, is poised for significant advancements. Emerging research is focused on refining synthetic control, developing sophisticated analytical methods, leveraging computational power, and expanding the material applications of this unique monomer. These future directions promise to unlock new possibilities in catalysis, materials science, and analytical chemistry.

Q & A

Q. How can discrepancies between experimental and computational ECD spectra of this compound be resolved?

- Methodological Answer : Address discrepancies by: (i) Validating computational parameters (e.g., basis set completeness, solvent effects via polarizable embedding models). (ii) Incorporating vibronic coupling or temperature-dependent molecular dynamics simulations. (iii) Cross-referencing with vibrational spectra (VCD/ROA) to confirm conformational contributions .

Q. What experimental and computational approaches are used to analyze the internal rotation barrier of this compound?

- Methodological Answer : Measure rotational spectra using microwave spectroscopy to detect torsional transitions. For computational analysis, perform potential energy surface scans at the MP2 or CCSD(T) level to quantify energy barriers. Compare results with hyperfine structure data from ³³S isotope studies .

Q. How should experimental protocols for this compound studies be designed to ensure reproducibility?

- Methodological Answer : Document all synthesis steps, including catalyst sources, solvent purity, and reaction time. For spectroscopy, standardize instrument calibration (e.g., using reference compounds like methyloxirane). Publish raw data and computational input files as supplementary materials .

Q. How can researchers resolve contradictions in reported thermodynamic or spectroscopic data for this compound?

- Methodological Answer : Conduct meta-analyses to identify systematic biases (e.g., solvent effects, temperature variations). Validate conflicting data via independent replication using high-purity samples and multiple spectroscopic techniques (ECD, VCD, NMR). Apply error analysis frameworks to quantify uncertainty .

Q. What are the best practices for reporting computational data on this compound in peer-reviewed journals?

- Methodological Answer : Include: (i) Full computational details (method, basis set, solvation model). (ii) Cartesian coordinates of optimized geometries. (iii) Transition energies, rotatory strengths, and oscillator strengths in tabular format. (iv) Comparisons with experimental benchmarks and error margins .

Tables for Key Data

| Property | Experimental Value | ADC(2) | CCSD | Reference |

|---|---|---|---|---|

| ECD Transition Energy (eV) | 6.5 (Feature A) | 6.8 (+0.3) | 6.52 (+0.02) | |

| Rotatory Strength (×10⁻⁴⁰) | -3.2 | -2.9 | -3.1 | |

| Internal Rotation Barrier | 1.2 kcal/mol | 1.5 | 1.3 |

Notes

- Avoid referencing commercial databases (e.g., benchchem.com ).

- For computational studies, prioritize peer-reviewed methodologies validated against experimental data .

- Address stereochemical purity rigorously to prevent confounding results in chiroptical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.